5-Bromo-3-(dibromomethyl)-2-methoxypyridine
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Overview
Description
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the compound makes it highly reactive and useful for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by further bromination at the methyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(dibromomethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-(dibromomethyl)-2-methoxypyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(dibromomethyl)-2-methoxypyridine.
Scientific Research Applications
5-Bromo-3-(dibromomethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing DNA damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-Amino-5-bromo-3-methylpyridine
Comparison
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is unique due to the presence of multiple bromine atoms, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C7H6Br3NO |
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Molecular Weight |
359.84 g/mol |
IUPAC Name |
5-bromo-3-(dibromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
InChI Key |
UWJDIGCQYJYFJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(Br)Br |
Origin of Product |
United States |
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